Di-tert-butyl(thiophen-2-yl)phosphane
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Overview
Description
Di-tert-butyl(thiophen-2-yl)phosphane is an organophosphorus compound characterized by the presence of a thiophene ring attached to a phosphane group with two tert-butyl substituents. This compound is known for its utility in various chemical reactions, particularly in the field of catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl(thiophen-2-yl)phosphane typically involves the reaction of thiophene-2-ylphosphine with tert-butyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the following steps:
Formation of the phosphine intermediate: Thiophene-2-ylphosphine is synthesized by reacting thiophene with a phosphorus halide.
Alkylation: The phosphine intermediate is then alkylated with tert-butyl halides to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl(thiophen-2-yl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the thiophene ring or the phosphane group is modified.
Coupling Reactions: It is commonly used in palladium-catalyzed coupling reactions such as Suzuki and Stille couplings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halides and nucleophiles are used under mild conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used under inert atmospheres.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted thiophene derivatives.
Coupling Reactions: Biaryl compounds and other coupled products.
Scientific Research Applications
Di-tert-butyl(thiophen-2-yl)phosphane is widely used in scientific research due to its versatility:
Chemistry: It serves as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalysts in various organic transformations.
Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: The compound is used in the production of fine chemicals and materials, including polymers and electronic materials.
Mechanism of Action
The mechanism by which di-tert-butyl(thiophen-2-yl)phosphane exerts its effects is primarily through its role as a ligand in catalysis. The phosphane group coordinates with transition metals, forming complexes that facilitate various chemical reactions. The thiophene ring provides additional stability and electronic properties to the complex, enhancing its reactivity.
Comparison with Similar Compounds
Similar Compounds
Di-tert-butylphosphino-biphenyl: Similar in structure but with a biphenyl group instead of a thiophene ring.
Di-tert-butylphosphino-triisopropylbiphenyl: Contains triisopropyl groups, offering different steric and electronic properties.
Uniqueness
Di-tert-butyl(thiophen-2-yl)phosphane is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and enhances its utility in specific catalytic applications. The tert-butyl groups provide steric hindrance, making it an effective ligand in reactions requiring high selectivity.
Properties
Molecular Formula |
C12H21PS |
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Molecular Weight |
228.34 g/mol |
IUPAC Name |
ditert-butyl(thiophen-2-yl)phosphane |
InChI |
InChI=1S/C12H21PS/c1-11(2,3)13(12(4,5)6)10-8-7-9-14-10/h7-9H,1-6H3 |
InChI Key |
LIIFRXXEEHBPFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(C1=CC=CS1)C(C)(C)C |
Origin of Product |
United States |
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